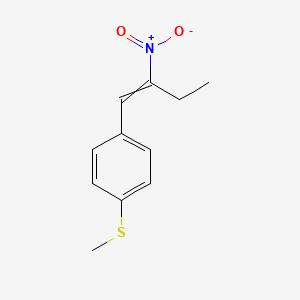
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a methylsulfanyl group and a nitrobutenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene typically involves the following steps:
Formation of the Nitrobutenyl Group: This can be achieved through the nitration of butene, followed by appropriate functional group transformations.
Attachment to Benzene Ring: The nitrobutenyl group can be attached to the benzene ring via electrophilic aromatic substitution.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Depending on the substituent introduced, various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur and nitrogen-containing compounds.
Medicine: Investigating potential pharmaceutical properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would include binding to the target, inducing conformational changes, and triggering downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Methylsulfanyl)-4-nitrobenzene: Lacks the butenyl group.
4-(2-Nitrobut-1-en-1-yl)benzene: Lacks the methylsulfanyl group.
1-(Methylsulfanyl)-4-(2-aminobut-1-en-1-yl)benzene: Has an amino group instead of a nitro group.
Uniqueness
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene is unique due to the presence of both the methylsulfanyl and nitrobutenyl groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
634607-35-5 |
|---|---|
Molekularformel |
C11H13NO2S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
1-methylsulfanyl-4-(2-nitrobut-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO2S/c1-3-10(12(13)14)8-9-4-6-11(15-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
DVJHNYGDTHKZJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=CC=C(C=C1)SC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


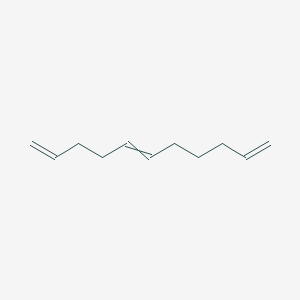
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
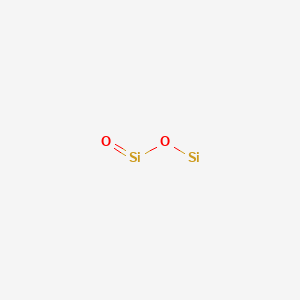
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
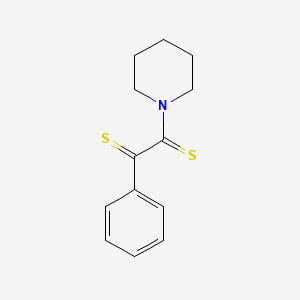
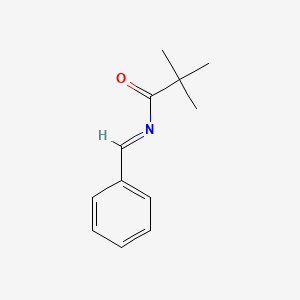
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
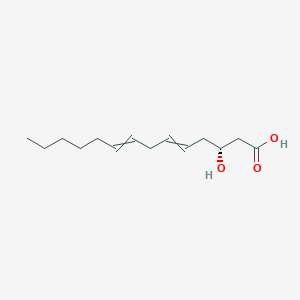
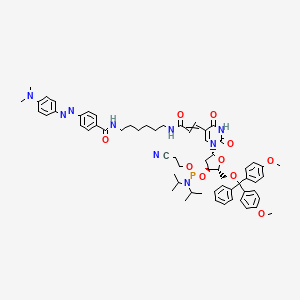

![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)
![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
